5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide
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Overview
Description
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a thiophene ring, a spirocyclic nonane moiety, and a carboxamide functional group. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Nonane Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic nonane structure.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, such as halogenation and subsequent coupling reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide
- {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
- {5-oxaspiro[3.5]nonan-8-yl}methanol
Uniqueness
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, spirocyclic nonane moiety, and carboxamide group. This unique structure imparts distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-2-3-11(18-10)13(16)15-12-4-5-14(12)6-8-17-9-7-14/h2-3,12H,4-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOWJUIXVNMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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